molecular formula C6H10O2 B080585 5,6-Dihydro-2H-pyran-3-methanol CAS No. 14774-35-7

5,6-Dihydro-2H-pyran-3-methanol

Cat. No.: B080585
CAS No.: 14774-35-7
M. Wt: 114.14 g/mol
InChI Key: LIDHMZQWCDKALW-UHFFFAOYSA-N
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Scientific Research Applications

Applications in Organic Synthesis

5,6-Dihydro-2H-pyran-3-methanol serves as an intermediate in several important synthetic pathways:

  • Synthesis of Complex Organic Molecules : It acts as a building block for synthesizing more complex structures.
  • Hydroxy Protecting Agent : The compound is utilized to protect hydroxy groups during reactions where these groups might interfere, thus enhancing reaction outcomes.

Pharmaceutical Applications

The compound exhibits a wide range of biological activities, making it valuable in drug development:

  • Antitumor Activity : Studies indicate potential effectiveness against various cancer cell lines.
  • Antimicrobial Properties : It has shown activity against bacteria and fungi, suggesting its use in formulating antibiotics.
  • Anti-inflammatory Effects : Research indicates it may help reduce inflammation in various biological models.

Case Study 1: Insecticidal Activity

A study isolated this compound from the fungus Diplodia corticola, demonstrating its aphicidal activity against the aphid Acyrthosiphon pisum. The results indicated a dose-dependent toxic effect with an LC50 of 9.64 mM.

Case Study 2: Asymmetric Total Synthesis

The compound was employed in the asymmetric total synthesis of (R)-lachnelluloic acid, achieving an overall yield of 40% with 98% enantiomeric excess (ee). This highlights its importance in synthesizing biologically active natural products .

Case Study 3: Drug Formulation

Research has shown that incorporating this compound into drug formulations can enhance therapeutic efficacy against various diseases, including antituberculosis and antiparasitic treatments.

Data Table: Summary of Applications

Application AreaDescriptionOutcomes
Organic SynthesisIntermediate for complex moleculesEnhanced reaction selectivity
Pharmaceutical DevelopmentAntitumor, antimicrobial, anti-inflammatory activitiesEffective drug formulations
Insecticidal ActivityIsolated from Diplodia corticolaLC50 of 9.64 mM against Acyrthosiphon pisum
Asymmetric SynthesisUsed in total syntheses of natural products40% yield with 98% ee for (R)-lachnelluloic acid

Biological Activity

5,6-Dihydro-2H-pyran-3-methanol, an organic compound with the molecular formula C6_6H10_{10}O2_2, exhibits a range of biological activities that make it a subject of interest in pharmacological and biochemical research. This article explores its biological activity, synthesis methods, and applications supported by various studies.

This compound is characterized by a six-membered heterocyclic structure containing a hydroxymethyl group at the 3-position. The compound can be synthesized through various methods, including the reduction of 5,6-Dihydro-2H-pyran-3-carbaldehyde and other synthetic pathways utilizing different catalysts.

Biological Activities

The compound has demonstrated a broad spectrum of biological activities:

  • Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties. It has been shown to exhibit antifungal and antibacterial activities against various pathogens, including strains resistant to conventional antibiotics .
  • Insecticidal Properties : Isolated from the fungus Diplodia corticola, this compound has been noted for its aphicidal activity against pests like Acyrthosiphon pisum, with a lethal concentration (LC50_{50}) of 9.64 mM reported.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, contributing to its potential use in cancer treatment formulations. Its mechanism may involve modulation of cellular pathways related to apoptosis and cell proliferation .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It acts as a nucleophile in substitution reactions, potentially forming covalent bonds with electrophilic centers in proteins and enzymes. This interaction can influence enzyme mechanisms and metabolic pathways critical for cellular function .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5,6-Dihydro-2H-pyran-3-carbaldehydeContains an aldehyde groupMore reactive in oxidation and reduction
5,6-Dihydro-2H-pyran-2-oneContains a ketone groupDifferent reactivity in condensation reactions
3-Hydroxy-4-methylpyranHydroxyl group at position 3Different functional group positioning

The presence of the hydroxymethyl group at the 3-position enhances the reactivity and biological activity of this compound compared to other similar compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several pyran derivatives, including this compound. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Insecticidal Application : Field trials utilizing extracts containing this compound demonstrated effective control over aphid populations in agricultural settings. The compound's low toxicity to non-target organisms makes it a candidate for environmentally friendly pest control strategies.

Future Directions

The ongoing research into the biological activity of this compound suggests several promising directions:

  • Drug Development : Given its diverse pharmacological properties, further investigation into its efficacy and safety profiles could lead to the development of new therapeutic agents targeting infections and cancer.
  • Mechanistic Studies : Detailed studies on its mechanism of action could uncover new insights into enzyme interactions and metabolic pathways influenced by this compound.

Properties

IUPAC Name

3,6-dihydro-2H-pyran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h2,7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDHMZQWCDKALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163795
Record name 5,6-Dihydro-2H-pyran-3-methanol
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14774-35-7
Record name 5,6-Dihydro-2H-pyran-3-methanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-2H-pyran-3-methanol
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Record name 5,6-Dihydro-2H-pyran-3-methanol
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Record name 5,6-dihydro-2H-pyran-3-methanol
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Record name 5,6-DIHYDRO-2H-PYRAN-3-METHANOL
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